
Ethyl 2-(3-fluoroanilino)acetate
Overview
Description
Ethyl 2-(3-fluoroanilino)acetate is a chemical compound with the CAS Number: 2573-30-0 and a molecular weight of 197.21 . Its IUPAC name is ethyl (3-fluoroanilino)acetate . The InChI code for this compound is 1S/C10H12FNO2/c1-2-14-10(13)7-12-9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H12FNO2 . The InChI key for this compound is LLSZRAXUTMQVIF-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, esters in general can undergo a variety of reactions. For instance, they can participate in Claisen condensation reactions, where one ester acts as a nucleophile while a second ester acts as the electrophile .Physical and Chemical Properties Analysis
This compound has a molecular weight of 197.21 . It should be stored at room temperature .Safety and Hazards
While specific safety data for Ethyl 2-(3-fluoroanilino)acetate is not available, it’s important to handle all chemicals with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of pharmaceutical intermediates . These intermediates are often involved in various biochemical reactions, suggesting that Ethyl 2-(3-fluoroanilino)acetate may interact with a wide range of molecular targets.
Mode of Action
It’s known to be involved in the heck reaction, a popular palladium-catalyzed cross-coupling reaction . This reaction allows easy access to substituted alkenes, which are biologically relevant scaffolds. The Heck reaction has been successfully implemented in the production of active pharmaceutical ingredients (APIs) .
Biochemical Pathways
For instance, the acetyl CoA pathway, also known as the Wood‒Ljungdahl pathway, is a key biochemical pathway that involves the reduction of CO2 to acetyl-CoA . This pathway is the only one of CO2 fixation coupled to energy storage .
Result of Action
harzianum showed the presence of the compound massoia lactone, characterized as a new type of biosurfactant .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(3-fluoroanilino)acetate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, including acetyl-CoA synthetase and cytochrome P450 enzymes. These interactions are crucial for its metabolism and subsequent biochemical effects. The compound’s interaction with acetyl-CoA synthetase facilitates the conversion of acetate to acetyl-CoA, a vital molecule in energy production and lipid synthesis . Additionally, its interaction with cytochrome P450 enzymes influences its oxidative metabolism, leading to the formation of various metabolites .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules such as protein kinases and transcription factors, leading to changes in gene expression and cellular responses . Furthermore, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use. For instance, it can inhibit the activity of acetyl-CoA synthetase, leading to a decrease in acetyl-CoA levels and subsequent effects on lipid synthesis and energy production . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the acetate metabolism pathway. It interacts with enzymes such as acetyl-CoA synthetase and cytochrome P450 enzymes, which play crucial roles in its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and lipid synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, this compound can bind to proteins and accumulate in specific cellular compartments . This localization can influence its activity and function within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can affect gene expression and cellular responses .
Properties
IUPAC Name |
ethyl 2-(3-fluoroanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-2-14-10(13)7-12-9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSZRAXUTMQVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307166 | |
| Record name | ethyl 2-(3-fluoroanilino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2573-30-0 | |
| Record name | NSC190317 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(3-fluoroanilino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



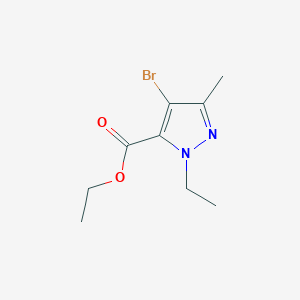




![[(3-Ethyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B3021216.png)
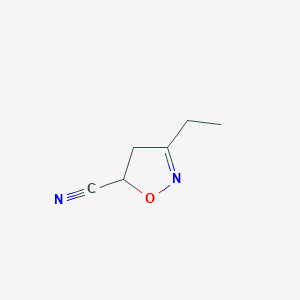

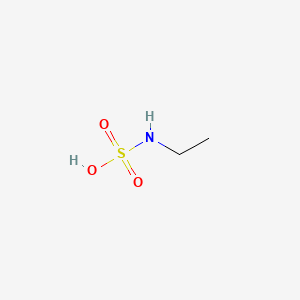

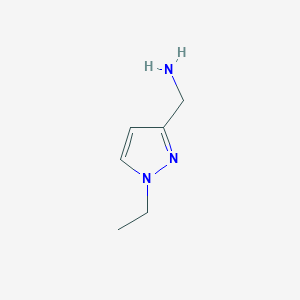
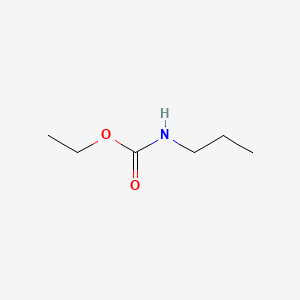
![4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3021229.png)
